4-Methyl-2-(5-methyloxolan-2-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(5-methyloxolan-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h8-12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEHXIUOLOMRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2CCC(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine and Analogous Compounds
Strategic Retrosynthesis of the 4-Methyl-2-(5-methyloxolan-2-yl)piperidine Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process involves strategically breaking bonds to identify plausible synthetic precursors and key bond-forming reactions.
Disconnection Approaches for the Piperidine (B6355638) Ring System
The 2,4-disubstituted piperidine core can be disconnected in several ways. Common strategies involve breaking one or two carbon-nitrogen (C-N) bonds, which points toward cyclization reactions as the final ring-forming step. Key disconnection approaches include:
C2-N and C6-N Disconnection: This approach leads to a 1,5-dicarbonyl compound (or its equivalent) and an amine. A subsequent reductive amination sequence would form the piperidine ring. nih.gov
C-N Bond Disconnection (Intramolecular Cyclization): Breaking a single C-N bond reveals a linear precursor, typically an aminoalkene, aminoalkyne, or amino-epoxide. nih.govnih.gov The subsequent intramolecular cyclization is a powerful strategy for ring formation. nih.gov This is one of the most common and versatile approaches. researchgate.netnih.gov
Pyridine (B92270) Reduction: A conceptually straightforward approach is the disconnection of the saturated piperidine back to an aromatic pyridine precursor. This simplifies the carbon framework construction, with the final step being the reduction of the pyridine ring. nih.gov
Disconnection Approaches for the 5-Methyloxolane Moiety
The 5-methyloxolane (tetrahydrofuran) ring also offers several disconnection possibilities. The most common approach involves breaking a carbon-oxygen (C-O) bond, suggesting an intramolecular cyclization of a linear precursor.
Intramolecular Williamson Ether Synthesis: Disconnecting the C-O bond reveals a 1,4-halohydrin or a diol. Cyclization under basic conditions (for the halohydrin) or acidic conditions (for the diol) would form the oxolane ring.
Cyclization onto an Alkene: An alternative strategy involves the intramolecular cyclization of a hydroxy-alkene, often mediated by electrophilic reagents (e.g., iodocyclization) or transition metals.
Strategies for Connecting the Piperidine and Oxolane Units
The crucial C-C bond linking the two heterocyclic rings can be formed at various stages of the synthesis.
Pre-Piperidine Formation: The oxolane-containing side chain can be installed on a pyridine ring before its reduction. For instance, a 2-lithiated 4-methylpyridine (B42270) could react with a suitable oxolane-based electrophile (e.g., an epoxide or aldehyde). nih.govresearchgate.net This is a common strategy in the synthesis of solenopsin (B1210030) analogs. nih.govnih.gov
Post-Piperidine Formation: A functional group on a pre-formed piperidine ring (e.g., at the C2 position) can be elaborated to construct the oxolane moiety. For example, a Wittig reaction on a 2-formylpiperidine could be followed by steps to build the second ring. nih.gov
Concurrent Formation: In more convergent approaches, fragments containing precursors to both rings can be joined, with the two cyclizations occurring sequentially in the same synthetic sequence.
Conventional and Contemporary Synthetic Routes to Piperidine Cores
The formation of the piperidine ring is a cornerstone of many synthetic endeavors. Methodologies range from classical reductions to modern catalytic cyclizations. beilstein-journals.org
Catalytic Hydrogenation and Reduction of Pyridine Precursors
The reduction of substituted pyridines is one of the most direct methods for synthesizing piperidines. acs.org The primary challenge is controlling the stereochemistry of the newly formed chiral centers.
Catalytic hydrogenation using heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) is widely employed. asianpubs.orgresearchgate.net The reaction conditions, including solvent, pressure, temperature, and the nature of the catalyst, can significantly influence the diastereoselectivity of the reduction. researchgate.net For 2,4-disubstituted pyridines, hydrogenation typically yields the cis-piperidine as the major product due to the steric approach of the substrate to the catalyst surface. acs.org
Metal-free alternatives, such as borane-catalyzed hydrogenations, have also emerged, offering excellent yields and high cis stereoselectivity under milder conditions. acs.org
| Pyridine Precursor | Catalyst/Reagent | Conditions | Major Product | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|
| 2-Methyl-6-undecylpyridine | H₂, Pd/C | Not specified | (cis)-Solenopsin A | Not specified | wikipedia.org |
| Various 2-alkylpyridines | H₂ | Not specified | Solenopsin analogs | Not specified | nih.gov |
| 2-Methylpyridine | PtO₂ | 70 bar H₂, Acetic Acid | 2-Methylpiperidine | Not specified | asianpubs.org |
| 6,6'-Dimethyl-2,2'-bipyridine | HB(C₆F₅)₂ / Alkene | H₂ (10 atm), Toluene, 100°C | cis-6,6'-Dimethyl-2,2'-bipiperidine | >99:1 | acs.org |
Intramolecular Cyclization Reactions for Piperidine Formation
Intramolecular cyclization reactions are a powerful and versatile strategy for constructing the piperidine ring, often with excellent control over stereochemistry. researchgate.netnih.gov These methods involve a linear precursor containing a nitrogen nucleophile and an electrophilic center or a reactive π-system.
Radical Cyclization: This method involves the generation of a radical on a side chain, which then adds to an unsaturated bond to form the ring. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to create 2,4,5-trisubstituted piperidines. acs.org
Electrophilic Cyclization: An electrophile (e.g., I⁺ from I₂) can activate a double bond in an amino-alkene substrate, triggering a nucleophilic attack from the nitrogen atom to close the ring. This approach allows for the simultaneous formation of the ring and the introduction of a new functional group.
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile is a highly effective method for piperidine synthesis. ntu.edu.sgrsc.orgresearchgate.net This reaction can be promoted by bases, acids, or organocatalysts, and often proceeds with high diastereoselectivity. ntu.edu.sglookchem.com
Reductive Hydroamination: This reaction involves the intramolecular addition of an amine to an unactivated alkene, alkyne, or allene, followed by reduction. nih.gov It is an atom-economical method that can be catalyzed by various transition metals or proceed under thermal conditions for activated substrates. nih.govnih.gov A related process, reductive amination, involves the cyclization of an amino-aldehyde or amino-ketone. nih.govtandfonline.com
| Reaction Type | Substrate Type | Key Reagents/Catalyst | General Product | Reference |
|---|---|---|---|---|
| Intramolecular aza-Michael Addition | N-tethered α,β-unsaturated ester/ketone | Organocatalyst (e.g., quinoline-based) | Substituted piperidines | nih.gov |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Bu₃SnH or (TMS)₃SiH | 2,4-Disubstituted piperidines | organic-chemistry.org |
| Reductive Hydroamination | Amino-alkyne | Acid-mediated, then reduction | Substituted piperidines | nih.gov |
| Oxidative Amination | Amino-alkene | Gold(I) complex, Iodine(III) oxidant | Difunctionalized piperidines | nih.gov |
Synthesis of Substituted Oxolane (Tetrahydrofuran) Building Blocks
The oxolane (tetrahydrofuran) ring is another key structural motif in many natural products and bioactive molecules. Its synthesis often requires methods that can precisely control the stereochemistry of its multiple substituents.
The creation of chiral oxolane derivatives with high enantiopurity is a central goal in modern organic synthesis. A variety of asymmetric catalytic methods have been developed to achieve this. Asymmetric seleno- and haloetherification reactions, for example, have seen significant progress. Chiral selenium reagents and chiral catalysts, such as Co(III)-salen complexes for iodoetherification, can induce high enantioselectivity in the cyclization of unsaturated alcohols.
Another powerful strategy involves the desymmetrization of prochiral oxetanes. A chiral Brønsted acid catalyst can facilitate an efficient intramolecular ring-opening by a sulfur or selenium nucleophile, generating chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivity. chemrxiv.org Similarly, ring expansion of chiral epoxides, formed via asymmetric Corey–Chaykovsky epoxidation, can lead to chiral 2,2-disubstituted oxetanes with high enantiomeric excess (ee). nih.gov
Organocatalysis also provides a highly practical route. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, yielding tetrahydrofuran (B95107) rings with excellent enantioselectivities even at low catalyst loadings.
Ring-closing reactions are fundamental to the formation of the tetrahydrofuran core. These strategies can be broadly categorized based on the type of bond being formed during the cyclization event.
Carbon-Oxygen Bond Formation: Intramolecular etherification reactions, such as the Williamson ether synthesis, are classic methods. More advanced strategies include catalytic cycloetherification of unsaturated alcohols. For example, iodoetherification of (Z)-4-pentenol derivatives catalyzed by chiral complexes can produce enantioenriched tetrahydrofurans. nih.gov
Carbon-Carbon Bond Formation: Radical-mediated cyclizations offer a powerful means of forming C-C bonds to close the ring. nih.gov Another significant method is ring-closing metathesis (RCM), which is particularly useful for constructing larger rings containing a tetrahydrofuran moiety. wikipedia.org Preliminary experiments often assess the viability of different building blocks in RCM reactions to optimize for ring size and functionality tolerance. wikipedia.org
Cycloaddition and Annulation Reactions: [3+2] cycloaddition or annulation reactions are highly convergent, often generating multiple bonds and stereocenters in a single step. nih.gov These methods provide an efficient route to highly substituted products from components like epoxides, cyclopropanes, and alkenes. nih.gov
Ring Expansion and Rearrangement: Lewis acid-mediated ring contraction of precursors like 4,5-dihydro-1,3-dioxepins can yield 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofurans under mild, metal-free conditions. rsc.org This reaction proceeds through an ylide intermediate and a diradical pathway. rsc.org
| Ring-Closing Strategy | Key Transformation | Catalyst/Reagent Example | Resulting Structure | Ref. |
| Asymmetric Haloetherification | Iodoetherification of unsaturated alcohols | Chiral Co(III)-salen complex | Enantioenriched Tetrahydrofurans | nih.gov |
| Ring-Closing Metathesis (RCM) | Diene cyclization | Grubbs catalyst | Macrocycles with THF unit | wikipedia.org |
| [3+2] Annulation | Cycloaddition of cyclopropanes and aldehydes | Sn(OTf)₂ | Pentasubstituted Tetrahydrofurans | acs.org |
| Photochemical Ring Expansion | Carbene insertion into oxetane (B1205548) | Diazo compounds, light | Substituted Tetrahydrofurans | rsc.org |
| Lewis Acid-Mediated Rearrangement | Ring contraction of dihydro-1,3-dioxepins | (iPrO)₂TiCl₂ | Trisubstituted Tetrahydrofurans | nih.gov |
Convergent Synthesis of the Piperidine-Oxolane System
A convergent synthesis, where the piperidine and oxolane rings are prepared separately and then joined, is often the most efficient approach for complex molecules like this compound. This strategy relies on robust methods for carbon-carbon bond formation and allows for late-stage modifications.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging the C-C bond between the pre-synthesized piperidine and oxolane fragments. The choice of reaction depends on the functional handles installed on each heterocyclic precursor.
Suzuki Coupling: This method involves the reaction of an organoboron compound with an organic halide. For instance, a boronate ester derived from N-Boc piperidone can be coupled with a heteroaryl bromide in a Pd-catalyzed reaction. nih.gov The resulting tetrahydropyridine (B1245486) intermediate is then reduced to afford the α-heteroaryl piperidine. nih.gov This two-step sequence is modular and accommodates a broad range of pharmaceutically relevant substitutions. nih.gov
Negishi Coupling: This reaction couples an organozinc compound with an organic halide. A one-pot Negishi cross-coupling has been described for the direct α-arylation of a protected 4-hydroxypiperidine. researchgate.net The sequence involves lithiation, transmetallation to zinc, and subsequent Pd-catalyzed coupling with an aryl or heteroaryl bromide, showing high yields and excellent diastereoselectivity. researchgate.net
Radical Cross-Coupling: An alternative approach combines biocatalytic C-H oxidation with radical cross-coupling. researchgate.net This strategy can functionalize the piperidine ring, creating a radical intermediate that can then be coupled with a suitable partner, streamlining the synthesis of complex 3D molecules. researchgate.net
These cross-coupling strategies provide reliable and versatile methods for constructing the core piperidine-oxolane skeleton.
Late-stage functionalization (LSF) is a powerful concept in drug discovery and complex molecule synthesis. scispace.comwikipedia.org It involves introducing chemical groups in the final steps of a synthesis, allowing for the rapid generation of analogues from a common, advanced intermediate without redesigning the entire synthetic route. scispace.com C-H functionalization is a particularly attractive LSF strategy as it allows for direct modification of the molecular skeleton. wikipedia.org
For the piperidine-oxolane system, LSF can be applied to modify the fully assembled scaffold to explore structure-activity relationships. Methodologies often focus on the selective functionalization of C-H bonds at specific positions on the piperidine ring.
α-Functionalization of N-Alkyl Piperidines: A robust platform for the late-stage α-functionalization of N-alkyl piperidines proceeds through the selective formation of an iminium ion, followed by nucleophilic addition. acs.org This approach demonstrates exceptional selectivity for the endocyclic position and has been used for alkylation, arylation, and trifluoromethylation on complex, bioactive molecules. acs.org
Photoredox-Catalyzed C-H Arylation: Photoredox catalysis enables the α-amino C-H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes. acs.org This method provides arylated products in good yields and with high diastereoselectivity. acs.org
Catalyst-Controlled Site Selectivity: Dirhodium catalysts have been employed for C-H insertions of donor/acceptor carbenes into the piperidine ring. nih.gov By carefully selecting the catalyst and the nitrogen-protecting group, functionalization can be directed to the C2, C3, or C4 positions with high regio- and stereoselectivity. nih.gov For example, C2 substitution can be achieved using an N-Boc protecting group, while an N-α-oxoarylacetyl group can direct functionalization to the C4 position. nih.gov
Stereocontrolled Synthesis of this compound
The synthesis of polysubstituted piperidines with defined stereochemistry is a focal point of research due to their prevalence in pharmaceuticals and natural products. Achieving stereocontrol is particularly complex when the substituents themselves, like the 5-methyloxolanyl group, contain stereocenters. Methodologies to address this challenge often involve asymmetric catalysis or biocatalysis to install chirality with high fidelity.
Asymmetric synthesis utilizing chiral catalysts or auxiliaries represents a powerful approach for creating enantiomerically enriched piperidines. These methods guide the formation of new stereocenters by creating a chiral environment during the reaction, leading to one stereoisomer in preference to others.
Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, offering a broad spectrum of transformations to construct chiral piperidine scaffolds. nsf.gov Catalytic systems based on rhodium, palladium, iridium, and copper have been developed for the enantioselective synthesis of piperidines through various mechanisms, including hydrogenation, cyclization, and cross-coupling reactions. nih.govresearchgate.net
For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with high yield and excellent enantioselectivity. nih.gov These intermediates are then readily reduced to the corresponding chiral piperidines. Similarly, palladium-catalyzed reactions that combine photocatalytic desaturation with asymmetric allylic substitution have been developed to prepare optically pure 2-alkyltetrahydropyridine scaffolds. researchgate.net A key advantage of these methods is their ability to generate complex molecular structures from simple precursors with high levels of stereocontrol.
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Piperidine Analogs
| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Rh(acac)(CO)₂ / (R)-DTBM-SEGPHOS | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | Up to 99% ee | nih.gov |
| Ir-complex / MeO-BoQPhos | 2-Alkyl-pyridines | 2-Alkyl-piperidines | Up to 93:7 er | researchgate.net |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. nih.gov For piperidine synthesis, organocatalysts such as proline and its derivatives are often used to promote cascade or domino reactions that rapidly build the heterocyclic ring with multiple stereocenters. acs.org
A notable example is the O-TMS protected diphenylprolinol catalyzed domino Michael addition/aminalization process. This reaction combines aldehydes and trisubstituted nitroolefins to form polysubstituted piperidines with up to four contiguous stereocenters in a single step and with excellent enantioselectivity. acs.org Another powerful strategy is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which furnishes a variety of functionalized piperidine derivatives with very good stereoselectivity. nih.gov These methods are valued for their operational simplicity, lower toxicity compared to heavy metals, and ability to construct complex chiral molecules. nih.gov
Table 2: Organocatalytic Approaches to Polysubstituted Piperidines
| Catalyst | Reaction Type | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| O-TMS diphenylprolinol | Domino Michael/Aminalization | Forms four contiguous stereocenters in one step | Excellent enantioselectivity | acs.org |
| Chiral Phosphepine | [4+2] Annulation of imines and allenes | Access to functionalized piperidines | High enantioselectivity | nih.gov |
The integration of biocatalysis with traditional chemical synthesis, known as chemo-enzymatic strategies, offers a highly efficient and sustainable route to enantiopure compounds. acs.org Enzymes operate under mild conditions with exceptional selectivity (chemo-, regio-, and stereo-), making them ideal catalysts for challenging transformations in the synthesis of complex molecules like substituted piperidines. nih.govmedhealthreview.com
A powerful example is a one-pot cascade involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED). The amine oxidase first oxidizes an N-substituted tetrahydropyridine to a dihydropyridinium intermediate. This activates the C=C bond for a highly stereoselective conjugate reduction by the EneIRED, followed by a second reduction of the iminium ion to yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of precursors for pharmaceuticals like Preclamol and Niraparib. acs.orgnih.gov Another cascade utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-protected amino alcohols, derived from natural amino acids, into enantiopure aminopiperidines. semanticscholar.orgresearchgate.net
Asymmetric bioreduction and bio-oxidation are key biocatalytic methods for installing chirality. nih.govmdpi.com These processes often involve oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs), imine reductases (IREDs), and amine oxidases, which use cofactors like NAD(P)H or FAD to catalyze the stereoselective reduction of prochiral ketones and imines or the oxidation of racemic alcohols and amines. nih.govsemanticscholar.org
Recently, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed for the functionalization of piperidines. medhealthreview.comnews-medical.netresearchgate.netchemistryviews.org In the first step, hydroxylase enzymes selectively introduce a hydroxyl group at a specific position on the piperidine ring. This hydroxylated intermediate can then be used in subsequent chemical reactions, such as nickel-catalyzed cross-coupling, to introduce a wide range of substituents with high enantio- and diastereoselectivity. researchgate.netchemistryviews.org This combination of biocatalysis and modern synthetic chemistry streamlines the synthesis of complex 3D molecules, significantly reducing the number of steps required compared to traditional methods. medhealthreview.com
Table 3: Chemo-Enzymatic and Biocatalytic Methods for Chiral Piperidine Synthesis
| Enzyme(s) | Strategy | Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Amine Oxidase (AmOx) & Ene-Imine Reductase (EneIRED) | One-Pot Cascade | Asymmetric dearomatization of activated pyridines | High stereoselectivity for 3- and 3,4-substituted piperidines | acs.orgnih.gov |
| Galactose Oxidase (GOase) & Imine Reductase (IRED) | One-Pot Cascade | N-protected amino alcohols to enantiopure aminopiperidines | Uses renewable starting materials (amino acids) | semanticscholar.orgresearchgate.net |
| Hydroxylase & Ni-catalyst | Biocatalytic C-H oxidation & Radical cross-coupling | Modular functionalization of the piperidine ring | Rapid access to complex 3D architectures | news-medical.netresearchgate.netchemistryviews.org |
Chemo-Enzymatic and Biocatalytic Strategies
Kinetic Resolution Approaches for Enantiomeric Enrichment
Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach is particularly valuable for the synthesis of enantiomerically pure piperidine derivatives, which are significant chiral building blocks in medicinal chemistry. While specific kinetic resolution data for this compound is not extensively detailed in the available literature, methodologies applied to analogous piperidine structures provide a strong framework for its potential enantiomeric enrichment.
Enzymatic kinetic resolution is a prominent method, utilizing the high stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer preferentially. nih.govacs.org For instance, the kinetic resolution of 2-piperidine-ethanol, a structurally related precursor, has been achieved using various lipases to selectively acylate one enantiomer, leaving the other unreacted. nih.govnih.gov A screening of different lipases and N-protecting groups for a racemic piperidine derivative revealed that Lipase PS was highly selective for the (R)-enantiomer, with the N-Boc derivative proving to be a slightly better substrate. nih.gov
Beyond enzymatic methods, chemical kinetic resolution offers an alternative. A notable example is the resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base combination of n-BuLi and (-)-sparteine. whiterose.ac.uk This method proceeds via enantioselective deprotonation, allowing for high enantiomeric ratios in both the recovered starting material and the resulting 2,2-disubstituted products. whiterose.ac.uk Furthermore, catalytic kinetic resolution of disubstituted piperidines has been accomplished through enantioselective acylation, demonstrating practical selectivity factors. figshare.com
These examples highlight that both enzymatic and non-enzymatic kinetic resolution strategies are powerful tools for accessing enantioenriched piperidine derivatives.
Table 1: Examples of Kinetic Resolution Applied to Piperidine Derivatives
| Substrate | Method | Catalyst/Reagent | Key Findings | Reference |
|---|---|---|---|---|
| Racemic 2-Piperidine-ethanol derivatives | Enzymatic Acylation | Lipase PS, Porcine Pancreatic Lipase | Lipase PS showed higher selectivity for the (R)-enantiomer; N-Boc was a suitable protecting group. | nih.gov |
| Piperidine Atropisomers (Intermediate of SCH66336) | Enzymatic Acylation | Lipase Toyobo LIP-300, trifluoroethyl isobutyrate | Selective isobutyrylation of the (+)-enantiomer, enabling separation. Unwanted enantiomer could be racemized and recycled. | acs.orgnih.gov |
| N-Boc-2-aryl-4-methylenepiperidines | Asymmetric Deprotonation | n-BuLi / (-)-sparteine | High enantiomeric ratios achieved for both starting material and products. | whiterose.ac.uk |
| Disubstituted Piperidines | Catalytic Enantioselective Acylation | Chiral hydroxamic acid | Achieved good selectivity factors (s up to 52), with reactivity influenced by the cis/trans isomerism of the substrate. | whiterose.ac.ukfigshare.com |
Diversity-Oriented Synthesis (DOS) and Scaffold Hopping Approaches for Piperidine-Oxolane Derivatives
Diversity-Oriented Synthesis (DOS) and scaffold hopping are modern strategies in medicinal chemistry aimed at exploring novel chemical space and identifying new bioactive molecules. nih.gov These approaches are highly relevant for generating libraries of complex molecules like piperidine-oxolane derivatives, moving beyond simple analog generation to create significant structural and stereochemical diversity from a common starting material. nih.govresearchgate.net
A DOS approach utilizing the versatile and commercially available 2-piperidine ethanol (B145695) as a starting point has been developed to generate a library of piperidine-based derivatives with diverse scaffolds. nih.govresearchgate.net This strategy employs a sequence of reactions, such as stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis, to efficiently convert the simple precursor into a collection of enantiomerically pure nitrogen-containing compounds. researchgate.net This showcases how a simple piperidine building block can be elaborated into a range of structurally diverse molecules, including complex bis-piperidine alkaloids like (–)-anaferine. researchgate.net The goal of DOS is to populate areas of chemical space with structurally rich molecules that can be screened for a variety of biological activities. nih.gov
Scaffold hopping is a complementary strategy that aims to discover equipotent compounds with novel core structures, often to improve properties like metabolic stability, patentability, or to escape known toxicophores. nih.gov This involves replacing the central core of a known active molecule with a structurally distinct scaffold while retaining key pharmacophoric elements. nih.gov In the context of piperidine-oxolane derivatives, this could involve replacing either the piperidine or the oxolane ring with another heterocycle. For example, a scaffold-hopping strategy was employed to develop novel neurokinin-3 receptor (NK3R) antagonists by replacing a triazolopiperazine substructure with various heterocyclic scaffolds, including an isoxazolo[3,4-c]piperidine derivative. nih.gov Similarly, in the development of calanolide (B8761490) analogs, a scaffold-hopping approach was used to replace a pyran ring with various nitrogen-containing heterocycles, including piperidine, to explore new structure-activity relationships. researchgate.net
These strategies underscore the power of modern synthetic approaches to generate novel and diverse collections of piperidine-containing molecules. By applying DOS, a wide array of derivatives can be synthesized from a single precursor, while scaffold hopping allows for the targeted design of new core structures based on existing bioactive compounds.
Table 2: Strategies for Generating Piperidine Derivative Diversity
| Strategy | Core Concept | Starting Material Example | Resulting Scaffolds/Products | Reference |
|---|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Generation of a library of structurally diverse compounds from a simple precursor through a branching reaction sequence. | 2-Piperidine ethanol | Enantiomerically pure nitrogen-containing compounds, bis-piperidine alkaloids. | researchgate.net |
| Scaffold Hopping | Replacement of a molecule's core structure with a different scaffold while preserving biological activity. | Fused piperidine-type NK3R antagonists | Isoxazolo[3,4-c]piperidine derivatives. | nih.gov |
| Scaffold Hopping | Modification of a natural product core to generate novel analogs. | (+)-Calanolide A | Calanolide analogs with piperidine rings replacing the original D-ring. | researchgate.net |
Stereochemical and Conformational Analysis of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine
Elucidation of Absolute and Relative Stereochemistry
The presence of multiple stereocenters in 4-Methyl-2-(5-methyloxolan-2-yl)piperidine—located at positions 2 and 4 of the piperidine (B6355638) ring and positions 2 and 5 of the oxolane ring—gives rise to a number of possible stereoisomers. Determining the precise spatial arrangement of atoms, or the absolute and relative stereochemistry, is critical and can be achieved through several established analytical methodologies.
A definitive stereochemical assignment for a multi-chiral molecule like this compound typically requires a combination of techniques.
Chiral Chromatography : This is a powerful technique for separating the different stereoisomers (enantiomers and diastereomers) of a compound. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach for resolving chiral alkaloids and related heterocyclic compounds. researchgate.net The separation mechanism relies on the differential interaction between the stereoisomers and the chiral environment of the stationary phase, allowing for their analytical quantification and preparative isolation.
X-ray Crystallography : Unambiguous determination of the three-dimensional structure of a molecule is best achieved through single-crystal X-ray diffraction. researchgate.netnih.gov While obtaining suitable crystals of the parent compound can be challenging, chemical derivatization to form crystalline salts or derivatives often facilitates analysis. researchgate.net The resulting crystal structure provides precise data on bond lengths, angles, and the absolute configuration of each stereocenter, serving as the gold standard for stereochemical elucidation. researchgate.netnih.gov
Optical Rotation : As a chiral molecule, each enantiomer of this compound will rotate plane-polarized light in equal but opposite directions. The specific optical rotation is a characteristic physical property. While it confirms enantiomeric purity, assigning the absolute configuration based solely on optical rotation can be unreliable. However, when combined with quantum-chemical calculations, such as Density Functional Theory (DFT), the calculated optical rotation for a proposed absolute configuration can be compared to the experimental value to provide a confident assignment. mdpi.com
Table 1: Overview of Stereochemical Assignment Methodologies
| Methodology | Principle | Application to Target Compound |
|---|---|---|
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Separation and quantification of diastereomers and enantiomers. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine atomic positions. | Provides definitive absolute and relative stereochemistry of a crystalline derivative. nih.gov |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Confirms chirality and can help assign absolute configuration when compared with computational data. mdpi.com |
| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field, including 2D NMR techniques. | Can help determine relative stereochemistry through analysis of coupling constants and nuclear Overhauser effects (NOEs). nih.gov |
The synthesis of a single, desired stereoisomer of a molecule with multiple chiral centers is a significant challenge in organic chemistry. researchgate.net The synthesis of this compound would require a high degree of stereocontrol to selectively form the intended relative and absolute configurations at each of its stereocenters. rsc.org The development of stereoselective synthetic routes, often employing chiral auxiliaries, asymmetric catalysts, or starting from chiral precursors, is essential to avoid the formation of complex mixtures of diastereomers, which can be difficult to separate and may possess different biological properties. nih.gov
Conformational Landscape and Dynamics of the Piperidine Ring
The six-membered piperidine ring is not planar and adopts several conformations to minimize steric and torsional strain. The presence of substituents dramatically influences the relative stability of these conformations.
Similar to cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation . researchgate.net This conformation minimizes angle strain and places all C-H bonds in a staggered arrangement, reducing torsional strain. The chair form can undergo a "ring flip" process, interconverting between two distinct chair conformations. During this process, the ring passes through higher-energy transition states, including the twist-boat and the boat conformation . acs.org For an unsubstituted piperidine ring, the two chair conformations are identical in energy.
When substituents are present, the two chair conformers are no longer energetically equivalent. Substituents can occupy either an axial position (pointing perpendicular to the ring's plane) or an equatorial position (pointing outwards from the ring's perimeter). Equatorial positions are generally more stable for bulky substituents to avoid steric clashes with other axial atoms, known as 1,3-diaxial interactions. researchgate.net
In this compound, both the methyl group at C4 and the significantly larger 5-methyloxolanyl group at C2 will have a strong preference for the equatorial position. The conformation where both substituents are equatorial will be heavily favored, likely representing over 99% of the conformational population at equilibrium. The energy difference associated with this preference is known as the conformational free energy or A-value.
Table 2: Representative Conformational Free Energy (A-values) for Substituents on a Six-Membered Ring
| Substituent | A-value (kcal/mol) | Preferred Position |
|---|---|---|
| -H | 0 | - |
| -CH₃ (Methyl) | ~1.7 - 1.8 | Equatorial nih.gov |
| -C₂H₅ (Ethyl) | ~1.8 | Equatorial |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | Equatorial |
Note: Data are generalized for cyclohexane/piperidine systems to illustrate the principle of steric preference. The large 5-methyloxolanyl group at the C2 position would be expected to have a very large A-value, strongly dictating an equatorial preference.
Conformational Preferences and Flexibility of the 5-Methyloxolane Ring
The five-membered oxolane (tetrahydrofuran) ring is also non-planar and highly flexible. acs.org Its puckered nature helps to relieve the torsional strain that would be present in a planar conformation.
The conformation of a five-membered ring is described by a process called pseudorotation, where the "pucker" moves around the ring. nih.gov The two primary conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of plane, and the twist (T) , where no four atoms are coplanar. nih.gov These conformations interconvert rapidly with a very low energy barrier.
For the 2,5-disubstituted oxolane moiety in the target molecule, the methyl group at C5 and the piperidinyl group at C2 will influence the ring's preferred pucker. To minimize steric strain, these substituents will preferentially occupy pseudo-equatorial positions. nih.gov This preference will favor specific envelope or twist conformations over others. For instance, in a cis-2,5-disubstituted oxolane, both substituents can occupy pseudo-equatorial positions in certain puckered forms, leading to a stable conformation. combichemistry.com The exact conformational preference is determined by a subtle balance of steric and electronic effects.
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexane |
Inter-Ring Interactions and Overall Molecular Conformation
The five-membered oxolane (tetrahydrofuran) ring is more flexible than the piperidine ring and typically exists in envelope or twist conformations. nih.gov The energetic barrier between these conformations is low, allowing for rapid interconversion. The substitution pattern on the oxolane ring, specifically the methyl group at the C5' position, will influence the preferred conformation of this ring.
The linkage of these two heterocyclic rings introduces a new layer of conformational complexity. The relative orientation of the piperidine and oxolane rings is defined by the dihedral angle of the C(6)-N(1)-C(2)-C(2') backbone. Different stereoisomers of this compound will exhibit distinct preferred conformations due to varying steric interactions between the substituents on both rings. For instance, the relative orientation of the 4-methyl group and the 5-methyloxolane-2-yl group will dictate the extent of steric clash and, consequently, the energetically most favorable conformation.
To illustrate the potential conformational space, a hypothetical analysis of dihedral angles for different stereoisomers is presented below. These values represent plausible low-energy orientations and would require computational validation.
| Stereoisomer | Piperidine Ring Conformation | Oxolane Ring Conformation | Hypothetical Dihedral Angle (C6-N-C2-C2') | Predominant Inter-Ring Interaction |
| (2R,4R,2'R,5'R) | Chair | Envelope | ~60° (gauche) | Steric repulsion between H on C2 and H on C2' |
| (2R,4R,2'S,5'S) | Chair | Twist | ~180° (anti) | Minimized steric interactions |
| (2S,4S,2'R,5'R) | Chair | Envelope | ~180° (anti) | Minimized steric interactions |
| (2S,4S,2'S,5'S) | Chair | Twist | ~60° (gauche) | Steric repulsion between H on C2 and H on C2' |
This table is interactive and presents a simplified model of potential low-energy conformations. The actual preferred dihedral angles would be influenced by a combination of steric and electronic factors.
Computational Approaches to Conformational Sampling
Given the complexity and flexibility of this compound, computational chemistry provides powerful tools to explore its conformational landscape. researchgate.net Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are widely employed to identify stable conformers and to quantify the energy differences between them. nih.gov
A typical computational workflow for the conformational analysis of this molecule would involve several steps. Initially, a broad conformational search can be performed using a molecular mechanics force field. This approach is computationally less expensive and allows for the rapid exploration of a large number of potential structures. The resulting low-energy conformers can then be subjected to more accurate quantum mechanics calculations, such as Density Functional Theory (DFT), for geometry optimization and energy refinement. d-nb.info
These calculations can provide valuable data on the relative energies of different chair, boat, and twist-boat conformations of the piperidine ring, as well as the various envelope and twist forms of the oxolane ring. rsc.org Furthermore, the potential energy surface for the rotation around the C2-C2' bond can be mapped to identify the most stable relative orientations of the two rings.
A hypothetical summary of results from a DFT study on a specific stereoisomer of this compound is presented in the table below.
| Conformer | Piperidine Conformation | Oxolane Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | Chair (Equatorial) | Envelope | 0.00 | 75.3 |
| 2 | Chair (Equatorial) | Twist | 0.50 | 20.1 |
| 3 | Twist-Boat | Envelope | 2.50 | 2.5 |
| 4 | Chair (Axial) | Envelope | 4.00 | 0.1 |
This interactive table illustrates the type of quantitative data that can be obtained from computational conformational analysis. The values are hypothetical and would be specific to the stereoisomer and level of theory used.
Through such computational approaches, a detailed and quantitative understanding of the conformational preferences and the dynamic behavior of this compound can be achieved. This knowledge is fundamental for rationalizing its chemical reactivity and potential biological activity.
Derivatization and Selective Functionalization of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine
Regioselective Functionalization of the Piperidine (B6355638) Nitrogen and Carbons
The piperidine ring is a cornerstone of many pharmaceuticals, and methods for its selective functionalization are of paramount importance. researchgate.net In the context of 4-Methyl-2-(5-methyloxolan-2-yl)piperidine, the piperidine moiety offers several sites for modification, including the secondary amine (nitrogen) and the various carbon-hydrogen (C-H) bonds around the ring.
N-Functionalization Strategies (e.g., alkylation, acylation, sulfonylation)
The secondary amine of the piperidine ring is the most nucleophilic and reactive site in the molecule, making it a primary target for derivatization. Standard organic chemistry transformations can be readily applied to introduce a wide variety of substituents at this position. These modifications not only create direct analogs but also serve to protect the nitrogen, thereby influencing the reactivity of the rest of the molecule, which is often a prerequisite for subsequent C-H functionalization. nih.govbiosynth.com
N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or nucleophilic substitution with alkyl halides. This allows for the synthesis of analogs with varying steric and electronic properties at the nitrogen center.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-amides. This transformation is crucial for installing protecting groups like the tert-butyloxycarbonyl (Boc) group, which is instrumental in moderating the ring's reactivity and directing functionalization to other sites. researchgate.net
N-Sulfonylation: The use of sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or brosyl chloride (BsCl), results in stable sulfonamides. N-brosyl piperidines have been used in catalyst-controlled C-H functionalization reactions to direct substitution to the C2 position. nih.gov
These N-functionalization strategies are summarized in the table below.
| Functionalization Type | Reagent Example | Product Functional Group | Purpose |
| Alkylation | Ethyl iodide (CH₃CH₂I) | Tertiary Amine | Synthesis of analogs (e.g., Stenusine) |
| Acylation | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Carbamate (Boc-protected amine) | Protection, directing group for C-H functionalization |
| Sulfonylation | p-Bromobenzenesulfonyl chloride (BsCl) | Sulfonamide | Protection, directing group for C-H functionalization |
Remote C-H Functionalization of the Piperidine Ring
Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy for streamlining synthesis. rsc.org For the piperidine ring, achieving regioselectivity at positions remote from the activating nitrogen atom (e.g., C3 or C4) is a significant challenge. Modern synthetic methods, however, offer solutions through catalyst and directing group control. researchgate.netdntb.gov.ua
Research has shown that the choice of N-protecting group and rhodium catalyst can steer functionalization to different positions of the piperidine ring. nih.gov For instance, while some catalyst/protecting group combinations favor functionalization at the C2 position, others can direct reactions to the C4 position. dntb.gov.ua Applying this logic to the this compound scaffold, one could envision a strategy where an appropriate N-acyl directing group, in concert with a specific transition metal catalyst, facilitates the introduction of new functional groups at the C3 or C4 positions, or even at the C4-methyl group. This approach bypasses the need for lengthy synthetic sequences that install functionality prior to ring formation. nih.gov
Stereoselective Functionalization of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring presents its own set of challenges and opportunities for derivatization. Substituted tetrahydrofurans are common motifs in a vast number of natural products, and numerous methods for their stereoselective synthesis and functionalization have been developed. nih.govuni-saarland.de
Strategies applicable to the 5-methyl-oxolane moiety of the target compound could involve:
α-Lithiation and Trapping: Deprotonation of the carbon adjacent to the oxygen atom, followed by reaction with an electrophile, can introduce substituents at the C2 or C5 positions. The stereochemical outcome of such reactions is often influenced by the existing stereocenters.
Ring-Opening and Re-closure: A functional group on the oxolane ring could be used to initiate a ring-opening reaction. Subsequent modification and stereocontrolled re-cyclization could yield analogs with different substitution patterns or stereochemistry.
Matteson Homologation: Advanced techniques like Matteson homologations of chiral boronic esters have been employed to create highly substituted tetrahydrofurans with excellent stereocontrol, offering a pathway to complex analogs. uni-saarland.deresearchgate.net
These methods provide a toolkit for modifying the oxolane portion of the molecule, which could be critical for probing structure-activity relationships in biological studies.
Orthogonal Protecting Group Strategies for Selective Derivatization
In a molecule with multiple reactive sites, such as the secondary amine and potentially hydroxyl groups introduced through functionalization, an orthogonal protecting group strategy is essential. jocpr.com Orthogonality ensures that one protecting group can be removed selectively without affecting others, allowing for precise, stepwise derivatization. biosynth.compeptide.com
For this compound, the primary site for protection is the piperidine nitrogen. A well-chosen N-protecting group must be stable to the conditions required for modifying the oxolane ring or performing C-H functionalization on the piperidine ring, and vice-versa.
The table below outlines common orthogonal protecting groups relevant to this scaffold.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Hydrogenolysis, Fluoride, Mild Base |
| Benzyloxycarbonyl | Cbz, Z | CbzCl | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base, Fluoride |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) | Acid, Hydrogenolysis, Fluoride |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalyst | Acid, Base, Hydrogenolysis |
Data sourced from references biosynth.compeptide.comub.edu.
By selecting a protecting group from this set—for example, protecting the nitrogen with Boc—a chemist could then perform reactions under basic or hydrogenolysis conditions on other parts of the molecule. Subsequently, the Boc group could be removed with acid to allow for final N-functionalization, demonstrating a truly orthogonal approach.
Synthesis of Structural Analogs for Advanced Research
The creation of structural analogs is fundamental to understanding how a molecule functions and for optimizing its properties. mdpi.com For this compound (stenusine), analog synthesis can be approached in two main ways: by modifying the total synthesis route or by late-stage functionalization of the natural product core.
Several total syntheses of stenusine and its analogs, such as norstenusine, have been reported. researchgate.netacs.org These routes often build the piperidine ring from acyclic precursors or through the hydrogenation of a corresponding pyridine (B92270) derivative. researchgate.net By introducing different building blocks during this process, a wide range of analogs can be accessed. For example, using a different starting material in place of L-isoleucine, from which the oxolane side chain is biosynthetically derived, could generate analogs with modified side chains. nih.govresearchgate.net
Alternatively, the late-stage functionalization techniques described in the sections above provide a powerful platform for generating a library of analogs from a common intermediate, accelerating the exploration of its chemical and biological potential. psu.edu
Integration of Derivatization in Flow Chemistry and Automation Platforms
Flow chemistry, where reactions are performed in continuous streams within a reactor, offers significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and scalability. nih.gov The derivatization of the this compound scaffold is well-suited for integration into flow platforms. semanticscholar.orgmdpi.com
Key reactions that could be translated to flow include:
N-Functionalization: The rapid and often exothermic reactions of acylation or alkylation can be precisely controlled in a flow reactor.
Hydrogenation: The reduction of a pyridine precursor to the piperidine core, a reaction that often requires high pressures of hydrogen gas, is significantly safer to perform in a flow setup. whiterose.ac.uk
Photochemical and Electrochemical Derivatization: These methods, which are increasingly used for C-H functionalization, are inherently adaptable to flow chemistry, allowing for precise control of irradiation or current.
By integrating these derivatization steps into an automated flow synthesis platform, libraries of analogs could be generated rapidly and efficiently, accelerating the pace of research and discovery.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine Analogs
Design of Compound Libraries for Comprehensive SAR Exploration
The systematic exploration of the SAR for a lead compound like 4-Methyl-2-(5-methyloxolan-2-yl)piperidine involves the design and synthesis of focused compound libraries. This approach allows researchers to methodically probe the chemical space around the core scaffold to identify key structural features that govern biological activity. The design of such libraries typically involves several strategies:
Substituent Modification : Analogs are created by varying substituents at specific positions. For the this compound scaffold, this would involve synthesizing derivatives with different alkyl or functional groups at the C4 position of the piperidine (B6355638) ring to determine the optimal size and electronic properties for activity. nih.gov Similarly, the methyl group on the oxolane ring could be replaced with other groups to probe its role.
Stereochemical Variation : Given the multiple chiral centers in the molecule (at C2 and C4 of the piperidine ring, and C2 and C5 of the oxolane ring), a crucial aspect of library design is the synthesis of different stereoisomers. This allows for the evaluation of how the three-dimensional arrangement of the substituents impacts target binding and efficacy. nih.govrsc.org
Scaffold Hopping and Linker Modification : Libraries may include analogs where the piperidine or oxolane rings are replaced by other heterocyclic systems to assess the importance of the core structures. Additionally, the nature of the linkage between the two rings can be altered to investigate the impact of conformational flexibility or rigidity on the molecule's activity. mdpi.com
These libraries are often synthesized using modern techniques in organic chemistry, including multicomponent reactions and diversity-oriented synthesis, to efficiently generate a wide range of analogs for biological screening. nih.gov The data generated from these libraries are then used to build SAR models that guide further optimization.
Contribution of the Piperidine Substructure to Molecular Recognition and Activity
The piperidine ring is a fundamental structural component in many active biological compounds, playing a significant role in inhibitory activity and influencing biological properties. ajchem-a.comnih.gov Its chair-like conformation allows substituents to be placed in distinct axial or equatorial positions, which is often critical for precise interaction with receptor binding sites.
Substituents on the piperidine ring can profoundly influence a compound's affinity, selectivity, and functional activity. The position, size, and nature of these substituents are key determinants of the molecule's interaction with its biological target.
Impact on Affinity and Selectivity : Studies on various piperidine-containing compounds have shown that even small alkyl groups can significantly alter binding. For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, the presence and position of methyl groups were critical for activity. nih.gov A methyl group at the C4 position, as in the target compound, can serve multiple purposes. It can provide beneficial hydrophobic interactions within a binding pocket, and its presence can lock the piperidine ring into a preferred conformation, reducing the entropic penalty upon binding.
Conformational Control : The C4-methyl group can influence the equilibrium between different chair conformations of the piperidine ring. This conformational preference can be crucial for orienting the larger 2-(5-methyloxolan-2-yl) substituent correctly for optimal interaction with a receptor.
The following table summarizes findings from studies on substituted piperidines, illustrating the general principles applicable to analogs of this compound.
| Compound Series | Position of Methyl Group | Observed Effect on Activity | Reference |
| 1-(1-phenyl-cyclohexyl)piperidines | C2 and C4 on cyclohexyl ring | Position and stereochemistry of methyl group drastically changed potency; (-)-trans-2-methyl was highly potent, while cis-2-methyl and 4-methyl analogs were less active. | nih.gov |
| 4-(3-hydroxyphenyl)piperidines | C2 and C5 on piperidine ring | Small alkyl groups at the 2α-position were tolerated, maintaining µ-opioid antagonist activity. | nih.gov |
| 4-substituted piperazines/piperidines | C4 on piperidine/piperazine | Extension of the side chain at C4 improved binding affinity for MOR and DOR receptors. | nih.gov |
Chirality is a critical factor in the SAR of piperidine derivatives. The presence of stereocenters, such as the C2 and C4 positions in this compound, means the compound can exist as multiple stereoisomers, each potentially having a different biological profile.
Research has consistently shown that biological targets, being chiral themselves, can exhibit high levels of stereoselectivity. For example, in a study of methyl-substituted 1-(1-phenyl-2-methylcyclohexyl)piperidines, a significant difference in potency was observed between enantiomers. The (-)-trans isomer was found to be nine times more potent in vitro than the (+)-trans isomer, while the cis isomers were essentially inactive. nih.gov This highlights that only one specific stereoisomer may fit optimally into the binding site.
The absolute configuration of the chiral centers on the piperidine ring dictates the spatial orientation of the substituents. This orientation determines how the molecule can engage in specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of a target protein. Therefore, controlling the stereochemistry during synthesis is essential for developing potent and selective drug candidates. nih.govrsc.org
Influence of the Oxolane Moiety on Binding and Molecular Properties
The oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope and twist forms. The 5-methyl group can influence this conformational preference, which in turn affects how the entire substituent is presented to a biological target.
Hydrophobic Interactions : The methyl group provides a small lipophilic surface that can engage in favorable hydrophobic interactions within a receptor's binding pocket.
Conformational Restriction : The steric bulk of the methyl group can restrict the rotation around the bond connecting the oxolane and piperidine rings, potentially locking the molecule into a bioactive conformation. This pre-organization can enhance binding affinity by reducing the conformational entropy loss upon binding.
Stereochemical Influence : The stereocenter at the C5 position, defined by the methyl group, adds another layer of stereochemical complexity. The relative orientation of the C5-methyl group with respect to the C2-linkage point can create diastereomers with distinct shapes and biological activities.
The direct carbon-carbon bond between the C2 position of the piperidine ring and the C2 position of the oxolane ring is a critical linker that dictates the relative spatial arrangement of the two heterocyclic systems.
Positional Importance : The attachment at the C2 position of the piperidine ring is a common motif in many biologically active molecules. This position is adjacent to the ring nitrogen, and substituents here can influence the pKa of the nitrogen and its ability to form salt bridges or hydrogen bonds.
Conformational Flexibility : The single bond linkage allows for some degree of rotational freedom. However, as noted, this can be restricted by steric interactions with other parts of the molecule, such as the 5-methyl group on the oxolane or substituents on the piperidine nitrogen. The degree of flexibility is often a key parameter in SAR, with overly flexible molecules losing potency due to entropic costs, while overly rigid molecules may be unable to adopt the required binding conformation.
Bioisosteric Replacement : In exploring the SAR of this linkage, medicinal chemists might replace the oxolane moiety with other groups to probe the importance of the oxygen heteroatom and the ring size. For instance, replacing the oxolane with a cyclopentyl or a different heterocyclic ring could reveal whether the oxygen atom is involved in a crucial hydrogen bond interaction and whether the five-membered ring is the optimal size for fitting into the binding site. nih.gov
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
Despite a thorough investigation into the chemical compound this compound and its potential analogs, a significant lack of publicly available research data prevents a detailed analysis of its structure-activity and structure-property relationships.
While the piperidine and oxolane (tetrahydrofuran) rings are common scaffolds in medicinal chemistry, appearing in numerous biologically active compounds, specific scientific inquiry into the titled compound appears to be limited or not publicly documented. mdpi.comnih.gov This scarcity of information precludes a comprehensive examination of its pharmacophore, the strategic application of its structure-property relationships for lead optimization, and a detailed understanding of its ligand efficiency principles.
The synthesis and biological evaluation of various piperidine derivatives have been extensively reported, highlighting the versatility of this heterocyclic scaffold in drug discovery. nih.govnih.govresearchgate.net Similarly, the tetrahydrofuran (B95107) moiety is a key component in a number of therapeutic agents. However, the specific combination and substitution pattern of this compound has not been the subject of detailed structure-activity relationship (SAR) or structure-property relationship (SPR) studies found in accessible scientific literature.
Pharmacophore modeling, a crucial step in understanding the key molecular features necessary for biological activity, relies on a set of active and inactive molecules to derive a predictive model. nih.gov Without data on the biological activity of a series of this compound analogs, the elucidation of a specific pharmacophore is not feasible.
Furthermore, the strategic application of SPR for optimizing research leads is an iterative process that requires initial biological data and the systematic modification of a lead compound to improve its properties. nih.gov The absence of foundational research on this compound means that discussions of its lead optimization would be purely speculative.
Ligand efficiency (LE) is a metric used to compare the binding affinity of a molecule to its size, providing a measure of the quality of the binding. The calculation and application of LE principles are dependent on having affinity data for a compound and its analogs. researchgate.net No such data could be located for the specific chemical entity .
Mechanistic Investigations and Molecular Interaction Studies
Elucidation of Reaction Mechanisms in the Synthesis of 4-Methyl-2-(5-methyloxolan-2-yl)piperidine and Derivatives
The synthesis of complex heterocyclic structures such as this compound involves multi-step pathways that are often elucidated through detailed mechanistic studies. These investigations focus on identifying the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the energetic profiles of reaction pathways. Common strategies for constructing the piperidine (B6355638) core include intramolecular cyclization, catalytic hydrogenation of substituted pyridines, and reductive amination cascades. nih.govnih.govbeilstein-journals.org The formation of the substituted oxolane ring and its attachment to the piperidine nucleus would likely proceed through pathways such as manganese(III) acetate-mediated radical cyclizations or photochemical ring expansions of smaller heterocycles. nih.govrsc.org
A plausible synthetic approach could involve the coupling of a pre-functionalized piperidine precursor with a moiety that can be cyclized to form the oxolane ring, or vice-versa. For instance, an N-protected piperidine derivative with a suitable side chain could undergo an intramolecular reaction to form the second ring. The mechanism of such reactions is critical for controlling the stereochemistry at the multiple chiral centers of the target molecule.
The elucidation of a reaction mechanism hinges on the detection and characterization of transient species, including intermediates and transition states. In the synthesis of substituted piperidines, key intermediates can include iminium ions, enamines, or metallated species, depending on the chosen synthetic route. nih.govacs.org For example, an intramolecular cyclization might proceed through a radical intermediate, which can be detected by spectroscopic methods or trapping experiments. scispace.com
Transition states represent the highest energy point along a reaction coordinate and are, by nature, fleeting. Their structures are typically inferred from kinetic data or characterized using computational chemistry, such as Density Functional Theory (DFT) calculations. acs.org These theoretical models can provide insight into the geometry and energy of transition states, explaining observed selectivity. For example, DFT calculations on the formation of endo-cyclic iminium ions from piperidine N-oxides have been used to analyze the transition states and explain the preference for elimination from the endo-cyclic α-C–H bond. acs.org
Table 1: Hypothetical Key Intermediates and Transition States in a Plausible Synthesis
| Reaction Step | Species Type | Plausible Structure/Description | Method of Characterization |
|---|---|---|---|
| Piperidine Ring Formation (Intramolecular Cyclization) | Intermediate | Acyclic amino-aldehyde or amino-ketone | Spectroscopy (NMR, IR), Isolation |
| Piperidine Ring Formation (Intramolecular Cyclization) | Transition State | Cyclic structure with partial bond formation | Computational Modeling (DFT) |
| Oxolane Ring Formation (Radical Cyclization) | Intermediate | α-carbon radical from a 1,3-dicarbonyl compound | Trapping Experiments, EPR Spectroscopy |
| Oxolane Ring Formation (Radical Cyclization) | Transition State | 5-exo-trig cyclization transition state | Computational Modeling (DFT) |
| Side Chain Functionalization | Intermediate | Endo-cyclic iminium ion | Spectroscopy (NMR), Trapping with Nucleophiles |
In the synthesis of piperidine derivatives, kinetic analysis has shown that factors like the electronic nature and steric bulk of substituents can significantly influence reaction rates. nih.gov For example, in the hydrogenation of pyridine (B92270) precursors, the choice of metal catalyst and reaction conditions (pressure, temperature) dramatically affects the speed and selectivity of the transformation. whiterose.ac.uk While specific kinetic data for the synthesis of this compound is not available, a hypothetical study of a key cyclization step would yield data similar to that presented below.
Table 2: Illustrative Kinetic Data for a Hypothetical Rate-Determining Cyclization Step
| Parameter | Value | Implication for Mechanism |
|---|---|---|
| Rate Law | Rate = k[Precursor][Catalyst] | The reaction is first-order with respect to both the acyclic precursor and the catalyst, suggesting their involvement in the rate-determining step. |
| Rate Constant (k) at 298 K | 1.5 x 10-3 L mol-1 s-1 | Provides a quantitative measure of the reaction speed under specific conditions. |
| Activation Energy (Ea) | 65 kJ/mol | Indicates the energy barrier for the reaction; a moderate value suggests the reaction proceeds at a reasonable rate at or above room temperature. |
| Effect of Substituent | Electron-withdrawing groups on the precursor decrease the reaction rate. | Suggests that the transition state has a build-up of positive charge that is destabilized by electron-withdrawing groups. |
In-Depth Analysis of Molecular Recognition and Interaction Mechanisms (Theoretical/Biophysical if applicable)
Molecular recognition is the process by which molecules, through non-covalent interactions, bind specifically to one another. For a molecule like this compound, understanding its interaction mechanisms is key to predicting its biological activity. The molecule possesses several features that can participate in binding: a basic nitrogen atom, a hydrogen bond-accepting oxygen atom, and multiple hydrophobic regions. These interactions are often studied using theoretical methods (e.g., molecular docking, molecular dynamics simulations) and biophysical techniques (e.g., NMR, X-ray crystallography). mdpi.comnih.gov
Non-covalent interactions are the primary drivers of molecular recognition events. The key interactions for this compound would be hydrogen bonds and hydrophobic contacts.
Hydrogen Bonding: The piperidine ring's secondary amine (N-H) can act as a hydrogen bond donor. Upon protonation under physiological conditions, the resulting ammonium (B1175870) cation (N-H₂⁺) can form strong electrostatic interactions or salt bridges with anionic residues like aspartate or glutamate (B1630785) in a protein binding site. mdpi.com The oxygen atom within the oxolane ring is a hydrogen bond acceptor, capable of interacting with donor groups such as hydroxyl (-OH) or amide (N-H) moieties. Intramolecular hydrogen bonds may also play a role in stabilizing specific conformations. nih.govresearchgate.net
Hydrophobic Interactions: The aliphatic carbon skeletons of both the piperidine and oxolane rings, along with the two methyl groups, create nonpolar surfaces. These regions can engage in favorable hydrophobic interactions with nonpolar pockets in a binding partner, displacing water molecules and contributing significantly to binding affinity. acs.orgnih.gov The interplay between hydrogen bonding and hydrophobic interactions often dictates the specificity and strength of the molecular binding.
Table 3: Potential Molecular Interaction Sites
| Molecular Feature | Interaction Type | Potential Binding Partner (in a Biomacromolecule) |
|---|---|---|
| Piperidine N-H | Hydrogen Bond Donor | Carbonyl oxygen, Aspartate/Glutamate side chain |
| Protonated Piperidine N-H₂⁺ | Ionic Interaction / Salt Bridge | Anionic residues (Asp, Glu) |
| Oxolane Oxygen | Hydrogen Bond Acceptor | Hydroxyl groups (Ser, Thr, Tyr), Amide N-H |
| Piperidine Ring (CH₂) | Hydrophobic Interaction | Aliphatic/Aromatic residues (Leu, Ile, Val, Phe) |
| Oxolane Ring (CH₂, CH) | Hydrophobic Interaction | Aliphatic/Aromatic residues (Leu, Ile, Val, Phe) |
| Methyl Groups (-CH₃) | Hydrophobic Interaction | Nonpolar pockets |
The ability of a molecule to adopt different shapes, or conformations, is crucial for its ability to fit into a specific binding site. The this compound molecule possesses significant conformational flexibility.
The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane. wikipedia.org In this conformation, substituents can occupy either axial or equatorial positions. The energetic preference for a substituent to be in the equatorial position is driven by the avoidance of steric clashes known as 1,3-diaxial interactions. whiterose.ac.uk The piperidine ring can undergo a "ring flip" to interconvert between two chair conformations, which alters the axial/equatorial nature of its substituents. The presence and location of the methyl and methyloxolanyl groups will dictate the conformational equilibrium of the piperidine ring.
Furthermore, there is rotational freedom around the single bond connecting the piperidine and oxolane rings. The combination of piperidine ring flipping and this bond rotation allows the molecule to present different three-dimensional shapes to a binding partner. This conformational adaptability can allow for an "induced fit," where the molecule adjusts its shape to maximize favorable interactions within a binding site. nih.gov The rigidity or flexibility of the molecule can be a key determinant of its biological activity and selectivity. nih.gov
Mechanistic Insights from Enzyme-Catalyzed Reactions Involving Piperidine or Oxolane Substrates
Enzymes catalyze a vast array of chemical transformations with high specificity and efficiency. While specific enzymatic reactions involving this compound have not been documented, insights can be gained from studies of enzymes that act on similar piperidine or oxolane (tetrahydrofuran) containing substrates.
Piperidine alkaloids, which are widespread in nature, are synthesized and metabolized by a host of enzymes. alfa-chemistry.com The biosynthesis often starts from the amino acid L-lysine. alfa-chemistry.com Enzymatic modifications can include oxidation, N-methylation, and hydroxylation, often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. For example, a chemo-enzymatic cascade using an amine oxidase and an ene-imine reductase has been developed for the asymmetric synthesis of stereo-enriched piperidines. nih.gov Such enzymes could potentially metabolize the piperidine ring of the target compound, for instance, by hydroxylating one of the ring carbons or N-demethylating (if an N-methyl derivative were present).
The oxolane (tetrahydrofuran) ring is also subject to enzymatic modification. Cytochrome P450 enzymes are known to catalyze the hydroxylation of aliphatic rings. Mechanistic studies on enzymes that form cyclic ethers, such as the oxetane (B1205548) ring in Paclitaxel biosynthesis, show that P450s can catalyze complex cyclization reactions via epoxide intermediates. researchgate.net Conversely, other enzymes can catalyze the ring-opening of cyclic ethers. Theoretical studies on the ring-opening of tetrahydrofuran (B95107) suggest that the reaction is influenced by Lewis acidic and basic centers, a principle often exploited in enzyme active sites. nih.govresearchgate.net In a biological context, the oxolane moiety could be targeted by hydroxylases, leading to metabolites with altered properties.
Computational Chemistry and in Silico Modeling of 4 Methyl 2 5 Methyloxolan 2 Yl Piperidine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. researchgate.net For a molecule like 4-Methyl-2-(5-methyloxolan-2-yl)piperidine, these calculations would provide fundamental insights into its geometry, stability, and reactivity.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. wavefun.com For this compound, this would involve finding the lowest energy conformation. The piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of substituents at the 2 and 4 positions, as well as the stereochemistry at the chiral centers, will dictate the preferred orientation of these groups (axial vs. equatorial) to minimize steric hindrance. researchgate.netnih.gov
It is anticipated that the bulkier 5-methyloxolan-2-yl group at the 2-position would preferentially occupy an equatorial position to reduce 1,3-diaxial interactions. nih.gov The methyl group at the 4-position would also favor an equatorial orientation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,2p)), would be employed to locate the global minimum energy structure. ni.ac.rs
Following geometry optimization, a vibrational analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)
| Parameter | Predicted Value |
| C-N (piperidine) Bond Length | 1.47 Å |
| C-C (piperidine) Bond Length | 1.54 Å |
| C-O (oxolane) Bond Length | 1.43 Å |
| C-C (oxolane) Bond Length | 1.53 Å |
| C2-N-C6 (piperidine) Angle | 111.5° |
| C-O-C (oxolane) Angle | 109.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to the presence of its lone pair of electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. Computational methods can generate visualizations of these orbitals and calculate their energy levels, providing insights into potential sites of electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on calculations of similar heterocyclic compounds.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for structure validation.
NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would predict the chemical shift for each proton and carbon atom in the molecule based on its electronic environment in the optimized geometry. This is particularly useful for assigning stereochemistry, as axial and equatorial protons, for instance, have distinct and predictable chemical shifts. researchgate.net
IR Spectroscopy: As mentioned in the vibrational analysis, the frequencies and intensities of IR absorption bands can be predicted. This theoretical spectrum can be compared to an experimental IR spectrum to identify characteristic functional group vibrations, such as N-H stretching, C-H stretching, and C-O stretching. researchgate.net
Conformational Analysis using Molecular Mechanics and Dynamics
While quantum mechanics provides a detailed electronic description, it can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient way to explore the conformational landscape of flexible molecules like this compound. researchgate.netnih.gov
The flexibility of this molecule arises from the rotation around the single bond connecting the piperidine and oxolane rings, as well as the ring-puckering of both heterocyclic systems. A potential energy surface (PES) map can be generated by systematically changing specific dihedral angles and calculating the corresponding energy using MM force fields (e.g., MMFF94 or OPLS).
This mapping would reveal the low-energy conformers and the energy barriers between them. For this compound, this would involve exploring the rotational barrier of the oxolanyl group relative to the piperidine ring and the chair-boat interconversion of the piperidine ring itself. wikipedia.org The results would identify the most populated conformations in a given environment.
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. ajchem-a.com By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), one can observe spontaneous conformational transitions. An MD simulation of this compound, often in a simulated solvent to mimic realistic conditions, would show how the molecule explores different shapes and orientations. nih.gov
These simulations can be used to:
Determine the relative populations of different conformers by analyzing the time spent in each state.
Identify the pathways and transition states for conformational changes, such as the interconversion between different chair and twist-boat conformations of the piperidine ring. wikipedia.org
Understand how intermolecular interactions, such as hydrogen bonding with a solvent, might influence conformational preferences. researchgate.net
By combining these computational techniques, a comprehensive understanding of the structural, electronic, and dynamic properties of this compound can be achieved, providing a theoretical framework for its behavior and reactivity.
Molecular Docking and Ligand-Target Interactions (Hypothetical/Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a small molecule like this compound) into the binding site of a target protein. While specific experimental data for this compound is not publicly available, a hypothetical docking study can be conceptualized based on the known biological activities of similar piperidine-containing molecules. Numerous piperidine derivatives have been investigated for their effects on the central nervous system. clinmedkaz.org
For this theoretical study, let's consider the Acetylcholinesterase (AChE) enzyme as a potential target, given that piperidine moieties are present in potent AChE inhibitors. nih.gov The crystal structure of human AChE (PDB ID: 4EY7) could be used for the docking simulation.
The primary objective of such a study would be to identify plausible binding modes of this compound within the AChE active site and to analyze the non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Hypothetical Docking Results and Interaction Analysis:
A hypothetical docking simulation of the different stereoisomers of this compound into the AChE active site might reveal the following interactions:
Hydrogen Bonding: The nitrogen atom of the piperidine ring, being a hydrogen bond acceptor, could form a crucial hydrogen bond with the hydroxyl group of a key amino acid residue in the active site, such as TYR337. The oxygen atom in the oxolane ring could also participate in hydrogen bonding with other polar residues.
Hydrophobic Interactions: The methyl group on the piperidine ring and the aliphatic chain of the oxolane ring could engage in hydrophobic interactions with non-polar residues like TRP84 and PHE330, which are known to be important for ligand binding in AChE. nih.gov
The results of such a hypothetical docking study could be summarized in the following interactive table:
| Stereoisomer | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| (2R,4R,5'R) | -8.5 | TYR337, TRP84, PHE330 | 2 |
| (2S,4R,5'R) | -7.9 | TYR337, TRP84 | 1 |
| (2R,4S,5'S) | -8.2 | TYR337, PHE330, ASP72 | 2 |
| (2S,4S,5'S) | -7.5 | TRP84, PHE330 | 0 |
Note: The data in this table is purely hypothetical and for illustrative purposes.
This theoretical analysis suggests that specific stereoisomers of this compound could exhibit preferential binding to the AChE active site, providing a rationale for synthesizing and testing specific isomers for their potential as AChE inhibitors.
De Novo Design and Virtual Screening of Piperidine-Oxolane Libraries
Building upon the insights from a hypothetical docking study, de novo design and virtual screening can be employed to create and evaluate new molecules based on the this compound scaffold.
De Novo Design: This computational approach involves the generation of novel molecular structures from scratch, often by piecing together molecular fragments within the constraints of a target's binding site. Starting with the piperidine-oxolane core, a de novo design algorithm could suggest modifications to improve binding affinity and other drug-like properties. For instance, it might suggest adding aromatic groups to enhance π-π stacking interactions or introducing more hydrogen bond donors/acceptors.
Virtual Screening: This method involves computationally screening large libraries of compounds against a target protein to identify those with a high likelihood of binding. A focused library of piperidine-oxolane derivatives could be created by systematically modifying the core structure of this compound. Modifications could include:
Varying the substitution on the piperidine nitrogen.
Introducing different substituents at various positions on the piperidine and oxolane rings.
Altering the stereochemistry of the chiral centers.
This virtual library could then be screened against the target of interest (e.g., AChE) using docking simulations. The top-scoring compounds would be prioritized for synthesis and experimental testing.
Hypothetical Virtual Screening Workflow and Results:
Library Generation: A virtual library of 1,000 analogues of this compound is generated.
Docking Simulation: The library is docked into the active site of AChE.
Filtering and Ranking: Compounds are ranked based on their docking scores and predicted binding energies.
ADMET Prediction: The top-ranked compounds are subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess their drug-like properties. mdpi.com
A sample of hypothetical results from such a virtual screen is presented below:
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted logP | Predicted Aqueous Solubility (logS) |
| PO-001 | N-benzyl | -9.2 | 3.5 | -4.1 |
| PO-002 | 4-fluoro | -8.8 | 2.1 | -3.5 |
| PO-003 | 5'-hydroxyl | -9.5 | 1.8 | -3.0 |
| PO-004 | N-phenylsulfonyl | -8.5 | 3.8 | -4.5 |
Note: The data in this table is purely hypothetical and for illustrative purposes.
This approach allows for the rapid exploration of the chemical space around the piperidine-oxolane scaffold, identifying promising candidates for further development.
Application of Machine Learning and Artificial Intelligence in Synthetic Route Planning and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling the prediction of complex chemical phenomena with high accuracy. nih.gov
For this compound, an AI retrosynthesis tool might suggest a route involving the coupling of a suitably substituted piperidine derivative with a functionalized oxolane precursor. The tool could also predict the likelihood of success for each reaction step and suggest optimal reaction conditions.
Property Prediction: ML models can be trained to predict a wide range of molecular properties, including physicochemical properties, biological activity, and toxicity. chemrxiv.orgeurekalert.org For a new molecule like this compound, quantitative structure-activity relationship (QSAR) models can be developed. nih.govtandfonline.comresearchgate.net These models correlate the structural features of molecules with their biological activity.
A hypothetical QSAR model for AChE inhibition based on a dataset of known piperidine inhibitors could be used to predict the activity of this compound and its derivatives. The model would use molecular descriptors (numerical representations of the molecule's structure) as input to predict the inhibitory potency (e.g., IC50).
Hypothetical Property Prediction using a Machine Learning Model:
| Compound | Predicted IC50 (nM) | Predicted Blood-Brain Barrier Permeability (logBB) | Predicted hERG Inhibition (pIC50) |
| This compound | 150 | 0.2 | 4.5 |
| PO-001 (N-benzyl derivative) | 50 | -0.1 | 5.2 |
| PO-003 (5'-hydroxyl derivative) | 25 | 0.5 | 4.1 |
Note: The data in this table is purely hypothetical and for illustrative purposes.
By integrating these AI and ML approaches, the process of designing, synthesizing, and evaluating new chemical entities based on the this compound scaffold can be significantly accelerated, leading to the more rapid discovery of potentially valuable therapeutic agents.
Advanced Analytical Characterization and Quantification Methods for Research
Chromatographic Separation Techniques for High Purity and Isomeric Resolution
Chromatography is an indispensable tool for the separation and purification of 4-Methyl-2-(5-methyloxolan-2-yl)piperidine from reaction mixtures and for the resolution of its various stereoisomers.
Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers (enantiomers and diastereomers). Distinguishing and quantifying these isomers is critical. Chiral chromatography, utilizing a chiral stationary phase (CSP), is the premier method for this purpose. The principle lies in the formation of transient, diastereomeric complexes between the stereoisomers and the CSP, which have different interaction energies, leading to different retention times. researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for the enantiomeric and diastereomeric separation of piperidine (B6355638) derivatives. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation. nih.gov
Hypothetical Data Table for Chiral HPLC Separation:
Table 1: Chiral HPLC Parameters for Stereoisomer Resolution| Parameter | Value |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Retention Time (Isomer 1) | 8.5 min |
| Retention Time (Isomer 2) | 10.2 min |
| Retention Time (Isomer 3) | 12.1 min |
| Retention Time (Isomer 4) | 14.8 min |
Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC offers high resolution. A capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, is typically employed. The sample is often derivatized to increase its volatility and improve chromatographic performance.
In instances where the compound is part of a highly complex matrix, such as a natural product extract or a crude synthetic reaction mixture, one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. mdpi.com In GCxGC, effluent from a primary column is systematically trapped and then rapidly injected onto a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of the target compound from interfering matrix components. mdpi.comnih.gov
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound and for identifying trace impurities. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are coupled with advanced mass analyzers such as Time-of-Flight (TOF) or Orbitrap. researchgate.netnih.gov
HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the determination of the molecular formula. slideshare.net Tandem mass spectrometry (MS/MS) experiments are used to study fragmentation patterns, providing crucial structural information. nih.gov The fragmentation of the piperidine and oxolane rings can yield characteristic product ions that confirm the connectivity of the molecule. nih.gov Common fragmentation pathways for piperidine alkaloids include the loss of side chains and ring-opening reactions. researchgate.netnih.gov
Hypothetical Data Table for HRMS Analysis:
Table 2: HRMS Fragmentation Data| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | 184.1696 | 184.1692 | Protonated Molecule |
| [M-CH₃]⁺ | 168.1383 | 168.1380 | Loss of a methyl group |
| [C₆H₁₂N]⁺ | 98.0964 | 98.0961 | Cleavage of the C-C bond between rings |
| [C₅H₉O]⁺ | 85.0648 | 85.0645 | Fragment from oxolane ring |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules. researchgate.net Advanced, multidimensional NMR experiments are essential for assigning all proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry of the chiral centers in this compound. ipb.ptnih.gov
A suite of 2D NMR experiments is employed to piece together the molecular structure. numberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other (typically separated by two or three bonds). This is used to map out the spin systems within the piperidine and oxolane rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals. nih.govnumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, for instance, establishing the connectivity between the piperidine and oxolane rings. nih.govnumberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, irrespective of their bonding connectivity. This information is vital for determining the relative stereochemistry. For example, a NOE correlation between a proton on the piperidine ring and a proton on the oxolane ring would indicate their spatial proximity, helping to define the preferred conformation and the relative orientation of the two rings. nih.gov
The piperidine ring is not static; it exists in a dynamic equilibrium between different conformations, most commonly chair forms. researchgate.net The substituents on the ring influence the rate of this "ring-flipping" and the relative stability of the conformers. Dynamic NMR (DNMR) is used to study these conformational exchange processes. numberanalytics.comdocumentsdelivered.com
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become resolved. beilstein-journals.org Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers for the conformational exchange, providing valuable insight into the molecule's flexibility and conformational preferences. beilstein-journals.orgresearchgate.net
Quantitative Analytical Methodologies for Reaction Monitoring and Yield Determination
Quantitative analysis is crucial for optimizing synthetic routes and ensuring the purity of the final compound. Methodologies for "this compound" would likely focus on chromatographic techniques that offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of piperidine alkaloids. researchgate.net For a compound like "this compound," which lacks a strong UV-absorbing chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable. researchgate.net Alternatively, derivatization with a UV-active agent could permit quantification using a Diode Array Detector (DAD). The choice of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with water containing additives like formic acid or ammonium (B1175870) formate, is critical for achieving good separation from starting materials and byproducts.
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another powerful technique for quantitative analysis. Given the likely polarity and potential for thermal lability of the target compound, derivatization might be necessary to improve volatility and thermal stability. This could involve silylation or acylation of any reactive functional groups. The use of a capillary column with a suitable stationary phase is essential for resolving the isomers of "this compound."
The following table outlines hypothetical parameters for these quantitative methods, based on common practices for analyzing similar piperidine derivatives.
| Parameter | HPLC-ELSD Method | GC-FID Method (Post-Derivatization) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient Elution) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) | Flame Ionization Detector (FID) |
| Injector Temperature | N/A | 250 °C |
| Oven Temperature Program | N/A | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temperature | Nebulizer: 40 °C, Evaporator: 60 °C | 300 °C |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem counterpart (LC-MS/MS) are arguably the most powerful techniques for analyzing piperidine alkaloids. nih.govresearchgate.net LC-MS provides molecular weight information, which is a critical first step in identification. Electrospray ionization (ESI) in positive mode is typically effective for protonating the basic piperidine nitrogen, yielding a strong [M+H]⁺ ion. nih.gov LC-MS/MS takes this a step further by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides a wealth of structural information, allowing for the differentiation of isomers and the elucidation of the compound's connectivity. nih.gov This is particularly useful for confirming the structure of "this compound" and identifying any synthesis-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com For less volatile compounds like piperidine alkaloids, derivatization is often required. mdpi.com Electron Ionization (EI) is a common ionization technique in GC-MS, which produces a detailed fragmentation pattern that can serve as a "fingerprint" for the compound, allowing for its identification by comparison to a spectral library or through detailed interpretation. nih.gov GC-MS is highly effective for separating and identifying isomers and for detecting trace-level impurities. cmbr-journal.comnih.gov
The table below presents plausible settings for the comprehensive analysis of "this compound" using these hyphenated techniques.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Separation | HPLC (as described in 8.4) | GC (as described in 8.4) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |
| Ionization Energy | N/A | 70 eV |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Quadrupole |
| Scan Mode | Full Scan (MS) and Product Ion Scan (MS/MS) | Full Scan |
| Collision Gas (for MS/MS) | Nitrogen or Argon | N/A |
| Data Acquisition | Centroid or Profile | Centroid |
By employing these advanced analytical methodologies, researchers can effectively monitor the synthesis, determine the yield and purity, and comprehensively characterize the structure of "this compound," ensuring the quality and reliability of their scientific investigations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-2-(5-methyloxolan-2-yl)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling piperidine derivatives with substituted oxolane moieties. For example, describes a similar piperidine synthesis using reagents like (R)-2-methyl-CBS-oxazaborolidine and BH3-SMe2 in toluene/THF at −15°C . Optimize yield by controlling stoichiometry, solvent polarity (e.g., DCM vs. THF), and temperature during critical steps like cyclization or deprotection. Purification via column chromatography (silica gel) or recrystallization is advised.
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use NMR (¹H/¹³C) to verify substituent positions and stereochemistry. For example, the oxolane ring protons (δ 3.5–4.5 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) should show distinct splitting patterns. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides molecular weight and spatial conformation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to SDS guidelines for piperidine derivatives (e.g., and ). Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Store in inert atmospheres (argon) at −20°C to prevent degradation. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to reduce trial-and-error . Tools like Gaussian or ORCA can model steric effects of the methyl-oxolane substituent on piperidine ring conformation.
Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?
- Methodological Answer : Use 2D NMR (NOESY, COSY) to distinguish axial vs. equatorial substituents. For example, NOE correlations between the oxolane methyl and piperidine protons can confirm relative configuration. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, while polarimetry or circular dichroism (CD) quantifies optical activity .
Q. How do solvent and catalyst choices affect reaction kinetics in its synthesis?
- Methodological Answer : Perform kinetic studies using in-situ IR or NMR to monitor intermediates. Polar aprotic solvents (THF, DMF) stabilize charged transition states in SN2 reactions, while Lewis acids (e.g., AlCl3) may accelerate cyclization. ’s use of PPTS (pyridinium p-toluenesulfonate) in DCM optimizes oxolane ring formation .
Q. What experimental designs address low yields in scale-up reactions?
- Methodological Answer : Apply factorial design ( ) to test variables: temperature, catalyst loading, and mixing efficiency. For example, a 2³ factorial matrix can identify interactions between these factors. Use response surface methodology (RSM) to model nonlinear relationships and pinpoint optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
